molecular formula C38H42N2O6 B7760034 Tetrandrine CAS No. 916770-74-6

Tetrandrine

Cat. No.: B7760034
CAS No.: 916770-74-6
M. Wt: 622.7 g/mol
InChI Key: WVTKBKWTSCPRNU-KYJUHHDHSA-N
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Mechanism of Action

Target of Action

Tetrandrine, a bis-benzylisoquinoline alkaloid, primarily targets calcium channels . It also interacts with the NMDA receptor and the two-pore channel 2 (TPC2) in host cells . These targets play crucial roles in various cellular processes, including cell signaling, muscle contraction, and neurotransmission.

Mode of Action

This compound acts as a calcium channel blocker , inhibiting the flow of calcium ions into cells. This action can lead to vasodilation, reducing blood pressure . As an NMDA receptor antagonist , it can modulate neurotransmission . This compound’s ability to block TPC2 can inhibit virus replication .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce autophagy in a manner dependent on mTOR inactivation . It also influences the NF-κB, MAPK, ERK, and STAT3 signaling pathways , which are involved in inflammation, cell proliferation, and apoptosis.

Pharmacokinetics

It’s known that this compound haspoor water solubility and low oral bioavailability . Its half-life is also long, which can lead to unexpected side effects . To enhance its stability and efficacy, this compound has been encapsulated in nanoparticle delivery systems .

Result of Action

This compound has various molecular and cellular effects. It can induce cancer cell apoptosis , autophagy , and cell cycle arrest . It also inhibits cell proliferation , migration , and invasion , and can ameliorate metastasis and suppress tumor cell growth . Furthermore, it has anti-inflammatory , immunologic , and antiallergenic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the dosage and duration of treatment with this compound need to be carefully managed to avoid unexpected side effects caused by its long half-life . Additionally, this compound’s poor water solubility and low oral bioavailability may be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Tetrandrine interacts with various enzymes, proteins, and other biomolecules. It has been shown to have significant efficacy in inflammatory conditions such as rheumatoid arthritis, hepatitis, nephritis, etc., through NF-κB, MAPK, ERK, and STAT3 signaling pathways . The nature of these interactions involves the regulation of the body’s imbalanced metabolic pathways, reversing the inflammatory process, reducing other pathological damage caused by inflammation, and preventing the vicious cycle .

Cellular Effects

This compound has been reported to induce cancer cell apoptosis, autophagy and cell cycle arrest, inhibit cell proliferation, migration and invasion, ameliorate metastasis and suppress tumour cell growth . It has also been shown to have anti-inflammatory, immunologic and antiallergenic effects .

Molecular Mechanism

This compound’s mechanism of action at the molecular level involves inducing apoptosis via classical caspase-dependent pathway and modulation of Bcl-2 family of proteins . It also inhibits the degranulation of mast cells . It has a quinidine-like anti-arrhythmic effect and vasodilatory properties, which can therefore reduce blood pressure .

Temporal Effects in Laboratory Settings

This compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies . It has been shown to have significant efficacy in inflammatory conditions over time .

Dosage Effects in Animal Models

This compound has shown to have definite antitumour activities in animal models . The safety, bioavailability and pharmacokinetic parameter studies on this compound are very limited in animal models, especially in clinical settings .

Metabolic Pathways

This compound can regulate the body’s imbalanced metabolic pathways . It reverses the inflammatory process, reduces other pathological damage caused by inflammation, and prevents the vicious cycle .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It has been shown to have significant efficacy in inflammatory conditions such as rheumatoid arthritis, hepatitis, nephritis, etc., through NF-κB, MAPK, ERK, and STAT3 signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrandrine can be synthesized through various methods, including the microfluidic method and the phase inversion method. The microfluidic method involves the preparation of this compound nanocrystals using glycyrrhetinic acid as a stabilizer . The optimal preparation prescription is determined through a single-factor test and Box-Behnken response surface method . The phase inversion method involves the preparation of this compound-phospholipid complex loaded lipid nanocapsules using mannitol as a cryoprotectant .

Industrial Production Methods: Industrial production methods for this compound involve the extraction of the compound from the root block of Stephania tetrandra. The extraction process typically includes the use of ionic liquid-based ultrasound-assisted extraction .

Properties

IUPAC Name

(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTKBKWTSCPRNU-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178062, DTXSID70881383
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Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-34-3, 23495-89-8
Record name Tetrandrine
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Record name TETRANDRINE, (+)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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